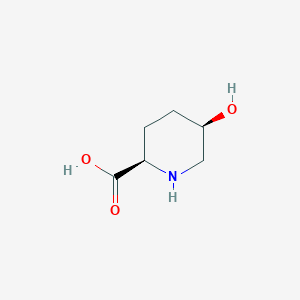

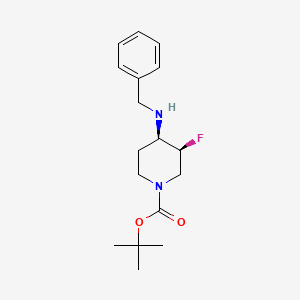

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid

Vue d'ensemble

Description

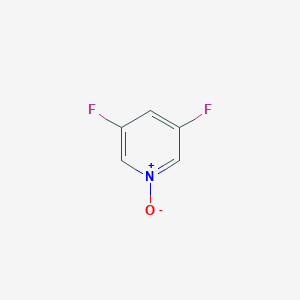

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both hydroxyl and carboxylic acid functional groups. The stereochemistry of the compound, indicated by the (2R,5R) configuration, plays a crucial role in its chemical behavior and biological activity.

Mécanisme D'action

Target of Action

Similar compounds like clavulanic acid are known to target beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance against beta-lactam antibiotics .

Mode of Action

It’s worth noting that compounds with similar structures, such as clavulanic acid, work by binding irreversibly to beta-lactamase enzymes . This prevents the enzymes from inactivating certain beta-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Biochemical Pathways

The polyamine pathway is a known target for the development of antiproliferative agents . Polyamine analogues have been synthesized and tested in vitro and in vivo .

Pharmacokinetics

Similar compounds like clavulanic acid have been studied .

Result of Action

A related compound, (2r,5r)-2-amino-5-hydroxyhexanoic acid, has been synthesized from sorbic acid through an eight-step sequence . The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .

Action Environment

For example, the genes for Aluminum tolerance on the short arm of triticale chromosome 3R are highly specific to Aluminum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. This reaction is directed by L-proline, which serves as a temporary tether, ensuring both the stereochemistry and regiochemistry of the cycloaddition . The key steps include the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester, followed by the Diels-Alder reaction and subsequent cleavage of the N-O bond to yield the target molecule .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. For instance, whole-cell biocatalysts such as Escherichia coli overexpressing specific enzymes can be used to achieve high yields and enantioselectivity . These biocatalysts are optimized to utilize NADH or NADPH as cofactors, enhancing the overall efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Applications De Recherche Scientifique

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,5R)-Dihydrocarvone: A chiral monoterpenoid used as a building block for natural products.

(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound synthesized through intramolecular cycloaddition.

Uniqueness

(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Propriétés

IUPAC Name |

(2R,5R)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17027-45-1 | |

| Record name | 5-Hydroxypipecolic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYPIPECOLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of cis-5-hydroxypipecolic acid in plants?

A: Research suggests that cis-5-hydroxypipecolic acid may play a role in plant defense mechanisms. Studies on Calliandra haematocephala, a tropical legume known to contain high levels of this compound, found that it exhibited antifungal activity against specific fungal species. For example, Aspergillus sp. growth was inhibited by both plant extracts containing cis-5-hydroxypipecolic acid and by the isolated compound itself. [] This suggests that the compound might contribute to the plant's resistance against certain fungal pathogens.

Q2: Which plant species are known to contain cis-5-hydroxypipecolic acid?

A: cis-5-Hydroxypipecolic acid has been identified in several plant species. It is particularly abundant in the leaves and seeds of Calliandra species. [, ] Additionally, it has been found in Zapoteca species, albeit as a less dominant imino acid compared to others. [] Interestingly, this compound was also isolated from the seeds of Gymnocladus dioicus. [] This suggests a potentially broader distribution and ecological role of cis-5-hydroxypipecolic acid in the plant kingdom.

Q3: How does the presence of other imino acids in plants affect the activity of cis-5-hydroxypipecolic acid?

A: Research suggests that the interplay between different imino acids in plants can influence their biological activities. For instance, in Calliandra haematocephala, cis-5-hydroxypipecolic acid was found to inhibit the growth of Aspergillus sp., while pipecolic acid, another imino acid present in the plant, stimulated the growth of Curvularia sp. [] This highlights the complex interactions between these compounds and their potential for diverse biological activities. Further research is needed to fully understand the synergistic or antagonistic effects of different imino acid combinations in plants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

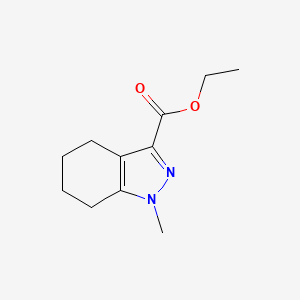

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)